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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Piperidinemethanol (CAS: 6457-49-4), a valuable building block in pharmaceutical synthesis.
The document presents a detailed analysis of its Nuclear Magnetic Resonance (*H NMR, 3C
NMR), Infrared (IR), and Mass Spectrometry (MS) data. All quantitative information is
summarized in structured tables for ease of reference. Furthermore, detailed experimental
protocols for acquiring this data are provided, along with a visual workflow of the spectroscopic
analysis process. This guide is intended to be a critical resource for researchers and
professionals involved in the synthesis, characterization, and quality control of molecules
incorporating the 4-piperidinemethanol scaffold.

Introduction

4-Piperidinemethanol, also known as 4-(Hydroxymethyl)piperidine, is a bifunctional organic
compound featuring a secondary amine within a piperidine ring and a primary alcohol. Its
chemical formula is CeH13NO, with a molecular weight of approximately 115.17 g/mol .[1] The
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presence of both a nucleophilic amine and a versatile alcohol functional group makes it a highly
useful intermediate in the synthesis of a wide range of pharmaceutical compounds and other
fine chemicals. Accurate structural elucidation and purity assessment are paramount in drug
development, making a thorough understanding of its spectroscopic characteristics essential.
This document serves as a centralized repository for this critical data.

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the spectroscopic data for 4-
Piperidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the proton (*H) and carbon-13 (*3C) NMR data for 4-
Piperidinemethanol, typically recorded in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for 4-Piperidinemethanol (in CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment

pPpm

~3.46 d 2H -CH2-OH

~3.08 dt 2H H-2e, H-6e (axial)
H-2a, H-6a

~2.55 t 2H _
(equatorial)

~2.1 (broad) s 2H -NH, -OH

~1.70 m 2H H-3e, H-5e (axial)

~1.45 m 1H H-4 (methine)
H-3a, H-5a

~1.15 qd 2H .
(equatorial)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The
broad singlet at ~2.1 ppm is due to the exchangeable protons of the amine and alcohol groups.
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Table 2: 13C NMR Spectroscopic Data for 4-Piperidinemethanol (in CDCIs)

Chemical Shift (8) ppm Assignment
~68.0 -CH2-OH
~46.5 C-2,C-6
~41.0 C-14

~29.5 C-3,C-5

Note: These are typical chemical shift ranges for such carbon environments and can be
influenced by experimental conditions.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-Piperidinemethanol shows characteristic absorption bands corresponding to its
alcohol and secondary amine groups.[5]

Table 3: Key IR Absorption Bands for 4-Piperidinemethanol

Wavenumber . . .
Intensity Assignment Functional Group
(cm™)
O-H stretch
3500-3200 Strong, Broad Alcohol
(hydrogen-bonded)
3350-3250 Medium, Broad N-H stretch Secondary Amine
3000-2850 Strong C-H stretch (aliphatic)  Alkane
) -CHz- bend
1465 Medium ) ) Alkane
(scissoring)
1300-1000 Strong C-O stretch Primary Alcohol

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for 4-Piperidinemethanol

m/z Relative Intensity Proposed Fragment lon
115 Moderate [M]* (Molecular lon)
114 Moderate [M-H]*
98 Moderate [M-H20]*
M-CH20H]* (Piperidine rin
84 Strong [ I" (Pip I
fragment)
Further fragmentation of
56 Strong

piperidine ring

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 4-
Piperidinemethanol.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Piperidinemethanol in 0.6-0.7
mL of deuterated chloroform (CDClIsz). Add a small amount of tetramethylsilane (TMS) as an
internal standard (6 0.00 ppm).[6][7] Transfer the solution to a 5 mm NMR tube.

¢ Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or
higher.

e H NMR Data Acquisition:
o Acquire the spectrum at room temperature.

o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
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o Process the data with appropriate Fourier transformation, phasing, and baseline
correction.

o Integrate the signals and reference the spectrum to the TMS peak.

e 13C NMR Data Acquisition:
o Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.

o A higher number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.[4]

o Reference the spectrum to the CDCIs solvent peak (6 77.16 ppm).[2]

Infrared (IR) Spectroscopy

e Sample Preparation (ATR-FTIR):

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of solid 4-Piperidinemethanol directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.[8]

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:

[e]

Collect a background spectrum of the empty, clean ATR crystal.

o

Collect the sample spectrum.

[¢]

Typically, 16-32 scans are co-added at a resolution of 4 cm™1,

[¢]

The data is usually presented as a plot of transmittance (%) versus wavenumber (cm~1).
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Mass Spectrometry (GC-MS)

e Sample Preparation:

o Prepare a dilute solution of 4-Piperidinemethanol (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or dichloromethane.

o The sample should be free of non-volatile materials.

¢ Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically
with an Electron lonization (El) source.[9]

o Data Acquisition:

o GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
The oven temperature program should start at a low temperature and ramp up to ensure
separation from the solvent and any impurities. The injector temperature is typically set
around 250 °C.

o MS Conditions: The EI source is typically operated at 70 eV.[9] The mass analyzer is set to
scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-200).

o The resulting data is a mass spectrum, which is a plot of relative intensity versus the
mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Piperidinemethanol.
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A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of 4-
Piperidinemethanol. The *H and 3C NMR spectra confirm the carbon-hydrogen framework,
while the IR spectrum verifies the presence of the key alcohol and secondary amine functional
groups. The mass spectrum is consistent with the molecular weight and shows a predictable
fragmentation pattern. This collection of data and protocols serves as a valuable technical
resource for scientists and researchers, facilitating the efficient and accurate identification and
quality assessment of 4-Piperidinemethanol in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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